N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-propoxybenzamide
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Overview
Description
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-propoxybenzamide is a chemical compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the benzotriazole moiety in its structure imparts unique properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-propoxybenzamide typically involves the reaction of 6-chloro-2-phenyl-2H-benzotriazole with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps may include crystallization and recrystallization to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzotriazole moiety allows for nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-propoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used as a stabilizer in polymers and as a UV absorber in coatings and plastics.
Mechanism of Action
The mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-propoxybenzamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, inhibiting their catalytic activity. This property is exploited in its use as a stabilizer and UV absorber. In biological systems, the compound may interact with enzymes and proteins, affecting their function and leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-fluorobenzamide
- N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-cyano-2-fluorobenzamide
- N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-(2-methylphenoxy)acetamide
Uniqueness
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-propoxybenzamide is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific solubility and stability characteristics are required.
Properties
Molecular Formula |
C22H19ClN4O2 |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-(6-chloro-2-phenylbenzotriazol-5-yl)-3-propoxybenzamide |
InChI |
InChI=1S/C22H19ClN4O2/c1-2-11-29-17-10-6-7-15(12-17)22(28)24-19-14-21-20(13-18(19)23)25-27(26-21)16-8-4-3-5-9-16/h3-10,12-14H,2,11H2,1H3,(H,24,28) |
InChI Key |
XZSFCXULYCHYOA-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4 |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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